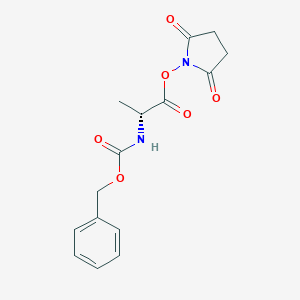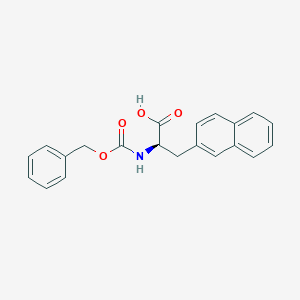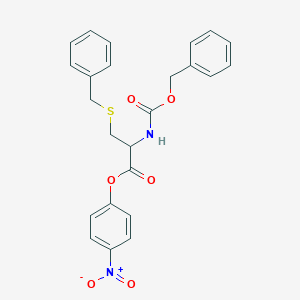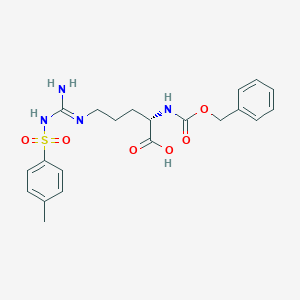
(S)-2-(4-Methylphenylsulfonamido)pentansäure
Übersicht
Beschreibung
Tosyl-L-glutamic acid, also known as N-(4-methylphenylsulfonyl)-L-glutamic acid, is an organic compound with the molecular formula C12H15NO6S. It is a derivative of L-glutamic acid where the amino group is protected by a tosyl group (p-toluenesulfonyl group). This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Tosyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis, allowing for selective reactions on other functional groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, serving as an intermediate in various synthetic pathways.
Wirkmechanismus
Target of Action
Given its structural similarity to glutamic acid , it may interact with glutamate receptors, which play a crucial role in neural signaling .
Mode of Action
Glutamic acid, a structurally similar compound, activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . It’s plausible that Tosyl-L-glutamic acid might have a similar interaction with these receptors.
Biochemical Pathways
Glutamic acid, a structurally similar compound, is known to be involved in protein synthesis and acts as a precursor for the synthesis of gaba in gabaergic neurons . It’s possible that Tosyl-L-glutamic acid might influence similar pathways.
Pharmacokinetics
It’s known that the pharmacokinetics of oral l-glutamine, a related compound, are characterized by rapid absorption and elimination, with no significant change in the baseline concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-glutamine .
Result of Action
Glutamic acid, a structurally similar compound, is known to be the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-L-glutamic acid typically involves the reaction of L-glutamic acid with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction proceeds as follows:
- Dissolve L-glutamic acid in an aqueous solution.
- Add p-toluenesulfonyl chloride to the solution while maintaining a basic pH using sodium hydroxide or pyridine.
- Stir the reaction mixture at a controlled temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of Tosyl-L-glutamic acid follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of L-glutamic acid and p-toluenesulfonyl chloride in industrial reactors.
- Continuous monitoring and adjustment of pH using automated systems.
- Efficient isolation and purification techniques such as crystallization and chromatography to obtain high-purity Tosyl-L-glutamic acid.
Analyse Chemischer Reaktionen
Types of Reactions: Tosyl-L-glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.
Reduction Reactions: The compound can be reduced to remove the tosyl group, regenerating the free amino group of L-glutamic acid.
Oxidation Reactions: Tosyl-L-glutamic acid can undergo oxidation under specific conditions, although this is less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiol compounds can be used to substitute the tosyl group.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is rare.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido-glutamic acid or thiol-glutamic acid derivatives.
Reduction: The primary product is L-glutamic acid.
Oxidation: Oxidized derivatives of Tosyl-L-glutamic acid.
Vergleich Mit ähnlichen Verbindungen
Tosyl-L-alanine: Another amino acid derivative with a tosyl-protected amino group.
Tosyl-L-lysine: Similar in structure but with a longer side chain.
Tosyl-L-phenylalanine: Contains a phenyl group instead of the carboxyl group.
Uniqueness: Tosyl-L-glutamic acid is unique due to its specific structure, which includes both a carboxyl and an amino group. This dual functionality makes it particularly useful in peptide synthesis and other organic reactions where selective protection and deprotection are required.
Eigenschaften
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKXBAPIYWAT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256419 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4816-80-2 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4816-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-tolylsulphonyl)-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOSYLGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXU3N9FF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















